N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide: is an ionic liquid known for its unique physicochemical properties. It is widely used in various scientific and industrial applications due to its high thermal stability, low volatility, and excellent ionic conductivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-methylmorpholine with propyl bromide to form N-methyl,propyl-Morpholinium bromide. This intermediate is then reacted with lithium bis((trifluoromethyl)sulfonyl)imide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is purified using techniques like recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the morpholinium cation.
Redox Reactions: The compound can undergo redox reactions, particularly in electrochemical applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like amines and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate redox reactions.
Major Products:
Substitution Reactions: Products include substituted morpholinium salts.
Redox Reactions: Products depend on the specific redox process and can include reduced or oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and thermal stability .
Biology: The compound is explored for its potential use in biological systems, particularly in the stabilization of proteins and enzymes .
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds .
Industry: In industrial applications, it is used as a solvent for chemical reactions, particularly those requiring high temperatures and pressures .
Wirkmechanismus
The mechanism of action of N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide involves its ability to stabilize ionic species and facilitate ion transport. In electrochemical applications, it acts as an efficient electrolyte, enhancing the conductivity and stability of the system. The molecular targets include various ionic species, and the pathways involve ion exchange and transport processes .
Vergleich Mit ähnlichen Verbindungen
- N-methyl,N-propylpiperidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide
- N-methyl,N-propylimidazolium bis((trifluoromethyl)sulfonyl)imide
Uniqueness: N-methyl,propyl-Morpholinium bis((trifluoromethyl)sulfonyl)imide is unique due to its morpholinium cation, which provides distinct physicochemical properties compared to other similar compounds. Its high thermal stability, low volatility, and excellent ionic conductivity make it particularly suitable for high-temperature and high-pressure applications .
Eigenschaften
Molekularformel |
C10H18F6N2O5S2 |
---|---|
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;4-methyl-4-propylmorpholin-4-ium |
InChI |
InChI=1S/C8H18NO.C2F6NO4S2/c1-3-4-9(2)5-7-10-8-6-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
YSTKZGWSDDHGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.